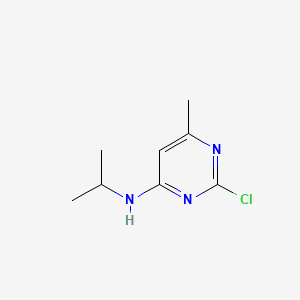

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

Description

BenchChem offers high-quality (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-5(2)10-7-4-6(3)11-8(9)12-7/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQXQUNEQBMZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693793 | |

| Record name | 2-Chloro-6-methyl-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207424-55-2 | |

| Record name | 2-Chloro-6-methyl-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a two-step process commencing with the chlorination of 6-methyluracil to form the key intermediate, 2,4-dichloro-6-methylpyrimidine. This is followed by a highly regioselective nucleophilic aromatic substitution (SNAr) reaction with isopropylamine. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical factors governing reaction outcomes, particularly the control of regioselectivity.

Introduction to the Target Compound

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous FDA-approved drugs, particularly kinase inhibitors.[1] The title compound, (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine, serves as a versatile building block for the synthesis of more complex molecules. The presence of a reactive chlorine atom at the C2 position, coupled with the installed isopropylamino group at C4, allows for subsequent diverse functionalization, such as cross-coupling or further substitution reactions, enabling the exploration of a broad chemical space in drug discovery programs.

The Strategic Approach: Retrosynthetic Analysis

The most logical and industrially scalable approach to synthesizing the target molecule is through a nucleophilic aromatic substitution (SNAr) pathway. A retrosynthetic disconnection of the C4-N bond points to two primary synthons: isopropylamine and a suitable pyrimidine electrophile. The ideal electrophilic precursor is 2,4-dichloro-6-methylpyrimidine, which provides the necessary chloro-substituents for a regioselective displacement reaction.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Mechanism

The synthesis is efficiently executed in two principal steps.

Step 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylpyrimidine

The precursor is synthesized from the readily available starting material, 2,4-dihydroxy-6-methyl-pyrimidine (commonly known as 6-methyluracil). The conversion of the hydroxyl groups (which exist in tautomeric equilibrium with their keto forms) to chlorine atoms is a standard transformation achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2] The reaction often includes a high-boiling tertiary amine, such as N,N-diethylaniline, to facilitate the reaction and neutralize the HCl byproduct.[2]

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This is the core transformation where 2,4-dichloro-6-methylpyrimidine is reacted with isopropylamine. The key to this synthesis is controlling the regioselectivity of the substitution.

In 2,4-dichloropyrimidine systems, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1][3] This selectivity is primarily governed by the electronic properties of the pyrimidine ring. The nitrogen atoms strongly withdraw electron density, activating the adjacent carbon atoms towards nucleophilic attack. The C4 and C6 positions are typically more electron-deficient than the C2 position.

However, the substituent at the C6 position plays a crucial role. An electron-donating group, such as the methyl group in our substrate, can modulate the electronic distribution. Quantum mechanical analyses have shown that a C6 electron-donating group can increase the LUMO (Lowest Unoccupied Molecular Orbital) lobe size at the C2 position, making it more comparable to the C4 position.[3] Despite this, for reactions with primary aliphatic amines like isopropylamine, the inherent electronic preference for attack at C4 typically dominates, leading to the desired product with high selectivity. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol for 2,4-Dichloro-6-methylpyrimidine Synthesis[2]

-

Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-dihydroxy-6-methyl-pyrimidine (e.g., 45 g, 0.36 mol).

-

Reaction Addition: Carefully add phosphorus oxychloride (POCl₃, e.g., 165 g, 1.08 mol) to the flask, followed by the slow, dropwise addition of N,N-diethylaniline (e.g., 59 g, 0.40 mol).

-

Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium hydroxide (NaOH) solution until the pH is ~7-8. The solution should be kept cool in an ice bath during neutralization. Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium chloride (brine) solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,4-dichloro-6-methylpyrimidine.[2]

Protocol for (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine Synthesis

-

Reagent Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as propanol or acetonitrile (approx. 5-10 mL per gram of starting material).[4]

-

Reaction Addition: Add triethylamine (TEA, 1.5 eq) as an acid scavenger, followed by the dropwise addition of isopropylamine (1.2 eq). An excess of isopropylamine can also be used to serve as both the nucleophile and the base.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating to 40-60 °C may be required to drive the reaction to completion. Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase). Reaction times typically range from 4 to 12 hours.[5]

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

An In-Depth Technical Guide to the Physicochemical Properties of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules whose properties are not yet catalogued in public databases. This guide addresses such a scenario for the compound (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine . As of the latest database surveys, this specific molecule lacks a comprehensive, publicly available dataset of its physicochemical properties.

This document, therefore, serves a dual purpose. First, it acts as a predictive guide, leveraging data from structurally similar analogues to forecast the likely properties of the target compound. Second, it provides a robust framework of established, field-proven experimental protocols for researchers to empirically determine these properties. This approach ensures that while we navigate the frontiers of chemical knowledge, we do so with the grounding of rigorous scientific methodology. As senior scientists, our role is not just to find data, but to build a logical pathway to obtain it, ensuring accuracy, reproducibility, and a deep understanding of the "why" behind each step.

Structural Elucidation and Identification

The foundational step in characterizing any compound is the unambiguous confirmation of its chemical structure. The IUPAC name (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine suggests a pyrimidine core with three distinct substituents.

Proposed Structure and Key Analogues

Based on standard nomenclature, the proposed structure features a chloro group at position 2, a methyl group at position 6, and an isopropylamine group at position 4 of the pyrimidine ring. Due to the absence of direct data, we will draw comparative insights from the following closely related, documented compounds:

-

Analogue A: 2-Chloro-N-isopropyl-4-pyrimidinamine (Lacks the 6-methyl group)

-

Analogue B: 2-Chloro-6-methylpyrimidin-4-amine (Features a primary amine instead of isopropylamine)

-

Analogue C: (2-Chloro-6-methyl-pyrimidin-4-yl)-ethyl-amine (Features an ethyl group instead of isopropyl)

-

Analogue D: (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine (An isomer with a different substitution pattern)

The structural relationships are visualized below.

Caption: Structural relationship of the target compound to known analogues.

Compound Identification

The following table summarizes key identifiers for the proposed target molecule and its analogues. Note that properties for the target compound are predicted.

| Identifier | (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (Target) | 2-Chloro-N-isopropyl-4-pyrimidinamine (Analogue A) | 2-Chloro-6-methylpyrimidin-4-amine (Analogue B) |

| CAS Number | Not Assigned | 71406-72-9 | 14394-60-6[1] |

| Molecular Formula | C₈H₁₂ClN₃ | C₇H₁₀ClN₃ | C₅H₆ClN₃[1] |

| Molecular Weight | 185.65 g/mol | 171.63 g/mol | 143.57 g/mol [1] |

| IUPAC Name | 2-chloro-N-isopropyl-6-methylpyrimidin-4-amine | 2-chloro-N-propan-2-ylpyrimidin-4-amine | 2-chloro-6-methylpyrimidin-4-amine[1] |

| InChIKey | Predicted | LTFNDXISRKPGHC-UHFFFAOYSA-N | FBEIDYLEFVIOEY-UHFFFAOYSA-N[1] |

Protocols for Structural and Identity Confirmation

For any newly synthesized batch of the target compound, rigorous structural confirmation is mandatory. This is achieved through a combination of spectroscopic techniques.

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[2][3] It provides information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), revealing the connectivity and spatial relationships of atoms.[4][5]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Expected Spectral Features for Target Compound:

-

¹H NMR: Signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the CH proton), a singlet for the methyl group on the pyrimidine ring, a singlet for the pyrimidine ring proton, and a broad signal for the N-H proton.

-

¹³C NMR: Distinct signals for each of the eight carbon atoms in their unique chemical environments.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy (typically <5 ppm) to confirm the elemental composition of a molecule.[8]

Experimental Protocol (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common, soft ionization technique suitable for this type of molecule.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[9]

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺). The measured m/z should match the theoretical exact mass of C₈H₁₃ClN₃⁺ (186.0798) within 5 ppm. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed.

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

Expected Spectral Features:

-

N-H Stretch: A moderate band around 3300-3400 cm⁻¹.

-

C-H Stretch: Bands from the alkyl groups (isopropyl, methyl) around 2850–2970 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations characteristic of the pyrimidine ring, typically in the 1550–1650 cm⁻¹ region.[11][12][13]

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Core Physicochemical Properties

These fundamental properties govern a molecule's behavior from the lab bench to its potential application in biological systems.

Melting Point (MP)

Significance: The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically have a sharp melting range (0.5-1.5 °C), whereas impurities lead to a depressed and broader melting range.[14]

Analogue Data: No experimental melting point data is available for the specified analogues in the searched databases.

Experimental Protocol (Capillary Method): This protocol uses a standard melting point apparatus.[14][15]

-

Sample Preparation: Finely powder a small amount of the dry compound. Tap the open end of a capillary tube into the powder to pack a small sample (1-2 mm high) into the sealed end.[16][17]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[14]

-

Accurate Determination: Prepare a new sample. Heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. Repeat for consistency.

Boiling Point (BP)

Significance: The boiling point provides insight into the volatility of a compound, which is influenced by its molecular weight and intermolecular forces.

Analogue Data: A boiling point of 290°C is listed for Analogue D, the isomeric (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine, by a commercial supplier, though this may be a predicted value.[18]

Experimental Protocol (Microscale/Thiele Tube Method): This method is suitable for small sample quantities (<0.5 mL).[19][20]

-

Sample Preparation: Add 0.2-0.5 mL of the liquid compound to a small test tube. Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. Suspend the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[19]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner.[19] As the temperature rises, air trapped in the capillary will bubble out.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.

-

Data Recording: Remove the heat. The stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature as the boiling point.[19]

Solubility

Significance: Aqueous solubility is a critical determinant of a drug's absorption and distribution.[21][22] It is often assessed under both kinetic and thermodynamic conditions. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a solution when added from a DMSO stock, while thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[18][23][24]

Analogue Data: No experimental solubility data is available for the specified analogues in the searched databases.

Caption: High-level workflows for kinetic and thermodynamic solubility assays.

Experimental Protocol (Thermodynamic Solubility - Shake-Flask Method): This method determines the equilibrium solubility, a gold standard for lead optimization.[23][25][26]

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[25]

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[25][26]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Prepare a standard curve by making serial dilutions of a known concentration of the compound. Analyze the filtered supernatant and the standards using a suitable analytical method, such as HPLC-UV, to determine the concentration.[22]

-

Result: The measured concentration is the thermodynamic solubility.

Acidity Constant (pKa)

Significance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like the target molecule (due to the pyrimidine and amine nitrogens), the pKa dictates its charge state at physiological pH (~7.4). This profoundly impacts solubility, permeability, and receptor binding.[27][28]

Analogue Data: No experimental pKa data is available for the specified analogues in the searched databases.

Experimental Protocol (Potentiometric Titration): Potentiometric titration is a highly precise and common method for pKa determination.[1][29][30]

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[1]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[1][30] Purge the solution with nitrogen to remove dissolved CO₂.[1][30]

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the pH electrode.

-

For a Basic Compound: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

Lipophilicity

Significance: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug, influencing its ability to cross cell membranes.

Analogue Data: The predicted XLogP3 value for Analogue A (2-Chloro-N-isopropyl-4-pyrimidinamine) is 2.3 . This suggests that the target compound, with the addition of a methyl group, will likely have a slightly higher LogP and be moderately lipophilic.

Conclusion

This guide provides a comprehensive framework for understanding and determining the physicochemical properties of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine. While direct experimental data for this specific molecule remains elusive, analysis of its close structural analogues suggests it is a moderately lipophilic, basic compound. The provided protocols for structural elucidation, melting and boiling point determination, solubility, and pKa measurement offer a clear and robust path for researchers to empirically characterize this and other novel chemical entities. Such rigorous characterization is the bedrock upon which successful drug development and chemical research are built.

References

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 9. rsc.org [rsc.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. pennwest.edu [pennwest.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. byjus.com [byjus.com]

- 18. pharmatutor.org [pharmatutor.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemconnections.org [chemconnections.org]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. evotec.com [evotec.com]

- 23. enamine.net [enamine.net]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. In-vitro Thermodynamic Solubility [protocols.io]

- 26. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mt.com [mt.com]

- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 30. dergipark.org.tr [dergipark.org.tr]

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine CAS number 1207424-55-2

An In-depth Technical Guide to (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2)

Executive Summary

This technical guide provides a comprehensive overview of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS No. 1207424-55-2), a substituted pyrimidine of significant interest to the medicinal chemistry and drug development sectors. Pyrimidine derivatives are foundational scaffolds in a vast array of therapeutic agents, recognized for their diverse biological activities.[1] This document consolidates available data and presents a scientifically grounded, proposed synthesis pathway, detailed characterization workflows, and an exploration of the molecule's potential applications as a versatile chemical intermediate. While specific experimental data for this exact compound is limited in public literature, this guide leverages established principles of pyrimidine chemistry and data from closely related analogues to provide actionable insights for researchers. The protocols and workflows herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[2] It is a key structural component of nucleobases in DNA and RNA (cytosine and thymine) and is present in numerous FDA-approved drugs, including antiviral agents and anticancer therapies.[3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[4]

Substituted chloro-pyrimidines, such as the topic compound, are particularly valuable as synthetic intermediates. The chlorine atom acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of a wide range of functional groups, making these compounds powerful building blocks for creating libraries of novel molecules for biological screening.[5] For instance, related aminopyrimidine structures are central to the mechanism of potent tyrosine kinase inhibitors, where they often serve as hinge-binding motifs.[6] The title compound, featuring a chloro group at the 2-position and an isopropyl-amine at the 4-position, presents a specific regioisomeric arrangement that offers unique opportunities for derivatization in the design of targeted therapeutics.

Physicochemical Properties and Structural Characterization

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be tabulated. The subsequent characterization would rely on standard analytical techniques to confirm identity and purity post-synthesis.

Compound Data

| Property | Value | Source |

| Compound Name | (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine | [7] |

| CAS Number | 1207424-55-2 | [7] |

| Molecular Formula | C₈H₁₂ClN₃ | N/A |

| Molecular Weight | 185.65 g/mol | N/A |

| Physical State | Not available; likely a solid at room temperature. | [7] |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | N/A |

Standard Analytical Characterization

Confirmation of the structure of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine would be achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton), a singlet for the C6-methyl group, a singlet for the pyrimidine ring proton (C5-H), and a broad signal for the N-H proton.

-

¹³C NMR : The carbon NMR would confirm the presence of eight distinct carbon environments, including the aliphatic carbons of the isopropyl and methyl groups, and the aromatic carbons of the pyrimidine ring, with chemical shifts indicative of their substitution.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The mass spectrum would show a characteristic isotopic pattern for the [M]+ and [M+H]+ ions due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching in the pyrimidine ring (around 1500-1650 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Proposed Synthetic Pathway and Scientific Rationale

A robust and logical synthesis for (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine can be proposed based on well-established pyrimidine chemistry, particularly the chlorination of hydroxypyrimidines and subsequent nucleophilic substitution. This pathway offers high yields and employs readily available starting materials.

Caption: Proposed multi-step synthesis of the target compound.

Scientific Rationale:

-

Cyclocondensation: The synthesis begins with a classic pyrimidine ring formation. Reacting ethyl acetoacetate with urea in the presence of a strong base like sodium ethoxide is a standard and efficient method to construct the initial 2-amino-4-hydroxy-6-methylpyrimidine core.

-

Conversion to Dihydroxy Intermediate: The 2-amino group is converted to a hydroxyl group via a Sandmeyer-type reaction using sodium nitrite and acid. This step is crucial for creating a symmetrical intermediate, which simplifies the subsequent chlorination step and avoids potential side reactions.

-

Dichlorination: The dihydroxy-pyrimidine is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8][9] This is a standard and high-yielding transformation that converts both hydroxyl groups into reactive chloro groups, yielding the key intermediate, 2,4-dichloro-6-methylpyrimidine.

-

Regioselective Nucleophilic Aromatic Substitution (SNAr): This is the final and most critical step. The C4 position on the pyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is due to greater stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen. By carefully controlling the reaction conditions (e.g., low temperature, one equivalent of the amine), isopropylamine can be directed to selectively displace the chlorine at the C4 position, leaving the C2-chloro group intact for future modifications. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to quench the HCl generated in situ.

Proposed Experimental Protocols

The following protocols are detailed, hypothetical procedures based on the synthetic rationale described above.

Protocol 4.1: Synthesis of 2,4-Dichloro-6-methylpyrimidine

-

Materials: 2,4-Dihydroxy-6-methylpyrimidine, Phosphorus Oxychloride (POCl₃).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), add 2,4-dihydroxy-6-methylpyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask at room temperature.

-

Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a well-ventilated fume hood.

-

The aqueous mixture will form a precipitate. If not, neutralize carefully with a base (e.g., solid NaHCO₃ or NaOH solution) until the pH is ~7-8.

-

Extract the aqueous layer three times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylpyrimidine, which can be purified by column chromatography or recrystallization.

-

Protocol 4.2: Synthesis of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (1207424-55-2)

-

Materials: 2,4-Dichloro-6-methylpyrimidine, Isopropylamine, Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of isopropylamine (1.05 eq) and DIPEA (1.2 eq) in anhydrous THF.

-

Add the isopropylamine/DIPEA solution dropwise to the cooled solution of the dichloropyrimidine over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer three times with Ethyl Acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product should be purified via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure target compound.

-

Post-Synthesis: Analytical Workflow for Structural Verification

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final synthesized compound.

Caption: Analytical workflow for product purification and validation.

This workflow ensures that the final compound not only has the correct mass and formula (from HRMS) but that the specific regioisomer has been formed, which is definitively confirmed by 2D NMR techniques if necessary.[10]

Applications in Research and Drug Development

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is not an end-product but a valuable intermediate. Its utility stems from the remaining C2-chloro substituent.

-

Scaffold for Kinase Inhibitors: The aminopyrimidine motif is a well-known "hinge-binder" in many kinase inhibitors.[6] The N-H and ring nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of a target kinase. The C2-chloro group can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append larger, specificity-determining moieties.

-

Combinatorial Chemistry: The reactive chlorine allows this compound to be used as a key building block in the synthesis of compound libraries. By reacting it with a diverse set of boronic acids, amines, or alkynes, researchers can rapidly generate a multitude of novel structures for high-throughput screening.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can serve as a starting fragment in FBDD campaigns. Once a weak-binding hit is identified, the C2-chloro position provides a clear vector for fragment growing or linking to build higher-affinity ligands.

Safety, Handling, and Storage

-

Safety: As with most chlorinated organic compounds and amines, (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine should be handled with care in a well-ventilated chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2) is a strategically designed chemical intermediate with high potential for application in drug discovery and medicinal chemistry. Although detailed public data is sparse, a reliable synthetic route can be rationally designed from fundamental chemical principles. This guide provides the necessary theoretical foundation, proposed experimental protocols, and analytical workflows to empower researchers to synthesize, characterize, and effectively utilize this versatile pyrimidine building block in their research endeavors.

References

- Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.

- Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. (2024). Nanotechnology Perceptions.

- Safety Data Sheet - (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine. (n.d.). Fluorochem.

- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry.

- Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. (n.d.). PrepChem.com.

- The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central.

- Safety Data Sheet. (2022). The Dow Chemical Company.

- Synthesis of chlorinated pyrimidines. (2004). Google Patents.

- Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry.

- Safety Data Sheet. (n.d.). Arc Building Products.

- Safety Data Sheet Specialty Black No. 55. (2021). U.S. Specialty Color Corporation.

- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine. (n.d.). Lead Sciences.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. nano-ntp.com [nano-ntp.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. prepchem.com [prepchem.com]

- 9. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 10. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. retailers.arcbuildingproducts.ie [retailers.arcbuildingproducts.ie]

- 12. usspecialty.com [usspecialty.com]

- 13. dow.com [dow.com]

- 14. 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine - Lead Sciences [lead-sciences.com]

A Technical Guide to the Molecular Structure of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

Senior Application Scientist Note: This document provides an in-depth analysis of the molecular structure, synthesis, and characterization of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine. It is intended for researchers, chemists, and drug development professionals who utilize substituted pyrimidines as key intermediates in the synthesis of bioactive molecules. The methodologies described herein are grounded in established analytical principles to ensure robust structural confirmation.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleic acids and various therapeutic agents.[1] Its unique electronic properties and ability to be functionalized at multiple positions make it a privileged structure in drug design.[2] The subject of this guide, (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine, is a classic example of a highly versatile synthetic intermediate.

The strategic placement of a chloro-substituent at the 2-position renders the molecule susceptible to nucleophilic substitution, while the isopropyl-amino group at the 4-position modulates its solubility and steric profile. This arrangement makes it an ideal building block for creating libraries of candidate compounds, particularly in the development of kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.[3][4] This guide will detail the definitive synthesis and structural elucidation of this important chemical entity.

Physicochemical and Structural Properties

A summary of the key properties of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is provided below. This data is essential for its proper handling, reaction setup, and analytical characterization.

| Property | Value |

| IUPAC Name | N-isopropyl-2-chloro-6-methylpyrimidin-4-amine |

| Synonyms | (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine |

| CAS Number | 73578-33-3 |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.66 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents |

Synthesis Pathway and Mechanistic Rationale

The most direct and industrially relevant synthesis of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Nucleophilic Addition: Cool the mixture to 0 °C using an ice bath. Slowly add isopropylamine (1.1 eq) dropwise while maintaining the temperature.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine.

Causality Behind Experimental Choices

-

Regioselectivity: The chlorine atom at the C4 position of the pyrimidine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to greater resonance stabilization of the Meisenheimer intermediate formed during attack at C4. This inherent electronic preference allows the reaction to proceed with high regioselectivity, minimizing the formation of the undesired C2-substituted isomer.

-

Solvent and Base: An aprotic solvent like THF is used to prevent it from competing with the nucleophile. The base (DIPEA) is crucial for scavenging the HCl generated during the substitution, driving the reaction to completion without undergoing side reactions itself.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the amine addition, ensuring a controlled reaction rate and preventing potential side reactions.

Structural Elucidation and Analytical Confirmation

Confirming the molecular structure of a synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.[5][6][7][8]

Analytical Workflow Diagram

Caption: Standard analytical workflow for small molecule characterization.

Spectroscopic Data and Interpretation

The following tables summarize the expected data from key analytical techniques.

Table 1: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 6.35 | Singlet (s) | 1H | H-5 (Pyrimidine) | Proton on an electron-deficient aromatic ring, adjacent to a methyl group. |

| ~ 5.20 | Broad Singlet (br s) | 1H | N-H | Exchangeable proton on the secondary amine. |

| ~ 4.25 | Septet (sept) | 1H | CH (Isopropyl) | Methine proton split by six adjacent methyl protons. |

| ~ 2.30 | Singlet (s) | 3H | CH₃ (Methyl) | Methyl group attached to the pyrimidine ring. |

| ~ 1.25 | Doublet (d) | 6H | CH₃ (Isopropyl) | Two equivalent methyl groups split by the adjacent methine proton. |

Table 2: ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 168.0 | C-6 | Carbon attached to methyl and adjacent to a ring nitrogen. |

| ~ 162.5 | C-4 | Carbon bearing the isopropyl-amino group. |

| ~ 159.0 | C-2 | Carbon bearing the chloro-substituent. |

| ~ 105.0 | C-5 | The sole carbon atom on the pyrimidine ring bearing a proton. |

| ~ 45.0 | CH (Isopropyl) | Methine carbon of the isopropyl group. |

| ~ 24.5 | CH₃ (Methyl) | Methyl carbon attached to the pyrimidine ring. |

| ~ 22.0 | CH₃ (Isopropyl) | Equivalent methyl carbons of the isopropyl group. |

Table 3: Mass Spectrometry (Electron Ionization, EI-MS)

| m/z Value | Assignment | Rationale |

|---|---|---|

| 185 / 187 | [M]⁺ / [M+2]⁺ | Molecular Ion Peaks. The presence of two peaks with an approximate 3:1 intensity ratio is the characteristic isotopic signature of a molecule containing one chlorine atom. |

| 170 / 172 | [M-CH₃]⁺ | Fragment corresponding to the loss of a methyl radical, a common fragmentation pathway. |

| 142 / 144 | [M-C₃H₇]⁺ | Fragment corresponding to the loss of an isopropyl radical. |

Infrared (IR) Spectroscopy:

-

~3300-3400 cm⁻¹ (N-H stretch): Indicates the presence of the secondary amine.

-

~2900-3000 cm⁻¹ (C-H stretch): Aliphatic C-H bonds from the methyl and isopropyl groups.

-

~1550-1600 cm⁻¹ (C=N, C=C stretch): Aromatic stretching vibrations characteristic of the pyrimidine ring.

-

~700-800 cm⁻¹ (C-Cl stretch): Indicates the presence of the carbon-chlorine bond.

Applications in Drug Development

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile chemical intermediate. The reactive C-Cl bond at the 2-position is a synthetic handle that allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) via SNAr reactions. This enables the rapid synthesis of a diverse library of compounds built upon the N-isopropyl-6-methylpyrimidin-4-amine core, which is a common strategy in lead optimization campaigns within drug discovery programs.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. As with many reactive intermediates, it should be considered potentially hazardous.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular structure of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine has been definitively established through a combination of logical synthesis and comprehensive spectroscopic analysis. The regioselective synthesis provides a reliable route to this valuable intermediate. The collective data from NMR, Mass Spectrometry, and IR spectroscopy provides a coherent and self-validating confirmation of its atomic connectivity and functional group composition. Its utility as a versatile building block ensures its continued relevance in the fields of medicinal chemistry and materials science.

References

- Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Sathisha A.D, et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions, 20(7).

-

Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Available at: [Link]

- Khan, I., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.

-

Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. Chemical structures of selected substituted pyrimidines. Available at: [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

-

PrepChem.com. Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Available at: [Link]

-

Ross, M. K., Jones, T. L., & Filipov, N. M. (2009). Disposition of the Herbicide 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and Its Major Metabolites in Mice: A Liquid Chromatography/Mass Spectrometry Analysis of Urine, Plasma, and Tissue Levels. Drug Metabolism and Disposition, 37(4), 776-786. Available at: [Link]

-

National Institute of Standards and Technology. Atrazine. NIST WebBook. Available at: [Link]

-

ASDL. Mass Spectrum of Atrazine. Available at: [Link]

-

LookChem. (4-Chloro-pyrimidin-2-yl)-isopropyl-amine. Available at: [Link]

-

Liang, M., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. Available at: [Link]

-

Wiley SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. Available at: [Link]

-

Wiley. 13C NMR of 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. growingscience.com [growingscience.com]

- 3. Cas 71406-60-5,(4-Chloro-pyrimidin-2-yl)-isopropyl-amine | lookchem [lookchem.com]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 小分子分析与质控 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the compound (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures. The objective is to equip researchers, scientists, and drug development professionals with a robust predictive framework for the identification and characterization of this molecule. Methodologies for data acquisition are detailed, ensuring a self-validating system for future experimental work.

Introduction and Molecular Structure Overview

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is a substituted pyrimidine with significant potential as a scaffold in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any research and development effort. This guide provides a detailed forecast of its spectroscopic signature.

The molecule can be deconstructed into three primary structural components, each contributing distinct features to the overall spectra:

-

A Substituted Pyrimidine Core: A heteroaromatic ring containing two nitrogen atoms, substituted with a chloro group at the 2-position and a methyl group at the 6-position.

-

An Isopropyl Group: A branched alkyl substituent.

-

A Secondary Amine Bridge: Linking the pyrimidine core and the isopropyl group.

The systematic IUPAC name for this compound is 2-chloro-N-isopropyl-6-methylpyrimidin-4-amine. Its molecular formula is C₈H₁₂ClN₃, with a monoisotopic mass of approximately 185.07 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, plus a variable signal for the amine proton. The analysis is based on established chemical shift ranges and spin-spin coupling patterns observed in similar structures.[1][2]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-5 (Pyrimidine) | 6.0 - 6.5 | Singlet (s) | 1H | N/A | The lone proton on the electron-rich pyrimidine ring is shielded by the amino group and deshielded by the ring nitrogens. |

| CH (Isopropyl) | 4.0 - 4.5 | Septet (sept) | 1H | ~6.5 Hz | Methine proton adjacent to the nitrogen atom, deshielded. Coupled to the six equivalent methyl protons. |

| CH₃ (Pyrimidine) | 2.2 - 2.5 | Singlet (s) | 3H | N/A | Methyl group attached to the aromatic pyrimidine ring. |

| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet (d) | 6H | ~6.5 Hz | Six equivalent methyl protons of the isopropyl group, coupled to the single methine proton.[3] |

| NH (Amine) | 4.5 - 5.5 (variable) | Broad Singlet (br s) | 1H | N/A | Chemical shift is dependent on solvent, concentration, and temperature. May show coupling to the isopropyl CH under specific conditions. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[4]

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate the signals and determine multiplicities.

Visualization of ¹H NMR Coupling Network:

Caption: Predicted ¹H NMR spin system for the title compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule. Quaternary carbons (C2, C4, C6) are expected to have lower intensities.[5]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-Cl) | 158 - 162 | Carbon attached to both a halogen and nitrogen is significantly deshielded. |

| C4 (C-N) | 162 - 166 | Carbon attached to two ring nitrogens and one exocyclic nitrogen is highly deshielded. |

| C6 (C-CH₃) | 165 - 170 | Carbon attached to two ring nitrogens and a methyl group. |

| C5 | 105 - 110 | The only CH carbon in the ring, generally appearing at a higher field than the substituted carbons.[6] |

| CH (Isopropyl) | 45 - 50 | Methine carbon attached to the amine nitrogen. |

| CH₃ (Pyrimidine) | 20 - 25 | Typical range for a methyl group on a heteroaromatic ring. |

| CH₃ (Isopropyl) | 22 - 26 | Two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled (broadband decoupling).

-

Pulse Angle: 45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048, to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic (Pyrimidine C-H) |

| 2850 - 2970 | Strong | C-H Stretch | Aliphatic (Isopropyl & Methyl C-H) |

| 1580 - 1620 | Strong | C=N, C=C Stretch | Pyrimidine Ring Vibrations[7] |

| 1400 - 1500 | Strong | C=C Stretch | Pyrimidine Ring Vibrations[8] |

| 1350 - 1390 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |

| 750 - 800 | Strong | C-Cl Stretch | Chloro-pyrimidine[9] |

Experimental Protocol for IR Spectroscopy (FT-IR):

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the IR beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of chlorine, this will appear as a pair of peaks:

-

m/z 185: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 187: Corresponding to the molecule containing the ³⁷Cl isotope.

-

The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature of a monochlorinated compound.

-

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is cleavage of the bond alpha to the nitrogen atom.[10]

-

Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z 170/172. This would result in a stable, resonance-delocalized cation and is predicted to be the base peak .

-

-

Loss of Propene: Via McLafferty-type rearrangement, leading to the loss of C₃H₆ (42 Da). [M - 42]⁺ → m/z 143/145.

-

Loss of Chlorine radical (•Cl): [M - 35]⁺ → m/z 150.

-

Loss of Isopropyl radical (•C₃H₇): [M - 43]⁺ → m/z 142.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Visualization of Predicted Fragmentation:

Caption: Primary predicted EI fragmentation pathways.

Plausible Synthetic Route

A common and efficient method for the synthesis of N-alkylaminopyrimidines involves the nucleophilic aromatic substitution of a dihalopyrimidine. The title compound can be synthesized by reacting 2,4-dichloro-6-methylpyrimidine with isopropylamine. The reaction proceeds selectively at the more reactive C4 position.

Reaction Scheme:

2,4-dichloro-6-methylpyrimidine + Isopropylamine → (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine + HCl

This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to scavenge the HCl byproduct.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine. The predicted data, summarized in tables and illustrated with diagrams, provide a comprehensive spectroscopic profile that can be used for the targeted synthesis, identification, and characterization of this compound. The provided experimental protocols offer a validated framework for obtaining empirical data, allowing for direct comparison with the predictions outlined herein. This document serves as a valuable resource for any scientist engaged in research involving this or structurally related pyrimidine derivatives.

References

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Sci-Hub. (n.d.). Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Isopropylamine(75-31-0) 1H NMR [m.chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Sci-Hub. Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives / YAKUGAKU ZASSHI, 1968 [sci-hub.sg]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: A Comprehensive Analysis of the Solubility Profile of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

Foreword: The Critical Role of Solubility in Drug Discovery

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1][2] A molecule's overall polarity, arising from the sum of its bond dipoles and its capacity for hydrogen bonding, dictates its affinity for various solvents.

The structure of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine can be deconstructed to predict its general solubility:

-

Pyrimidine Core: The pyrimidine ring, a nitrogen-containing heterocycle, is π-deficient due to the electronegative nitrogen atoms.[3][4] This imparts a degree of polarity to the core structure.

-

Functional Groups and their Influence:

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole, increasing the molecule's polarity.

-

Methyl Group (-CH₃): This is a non-polar, alkyl group that contributes to the lipophilic (fat-loving) character of the molecule.

-

Isopropyl Group (-CH(CH₃)₂): Similar to the methyl group, this larger alkyl group significantly increases the non-polar surface area, which is expected to decrease solubility in polar solvents like water.[5]

-

Secondary Amine (-NH-): The amine group is polar and, crucially, contains a hydrogen atom capable of acting as a hydrogen bond donor. The nitrogen atom's lone pair can also act as a hydrogen bond acceptor. This functional group will significantly enhance interactions with protic and polar solvents.[1]

-

Overall Prediction: (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is an amphiphilic molecule, possessing both polar (amine, chloro, pyrimidine nitrogens) and non-polar (isopropyl, methyl) regions.

-

Aqueous Solubility: Solubility in water is expected to be low. While the amine group can hydrogen bond with water, the non-polar isopropyl and methyl groups, combined with the overall molecular size, will likely limit its dissolution in highly polar, aqueous media.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds from the amine group. Therefore, moderate to good solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amine group. Good solubility is anticipated in lower-chain alcohols.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The presence of multiple polar functional groups suggests that solubility will be limited in highly non-polar, hydrocarbon solvents.

This predictive analysis provides the logical foundation for selecting a diverse yet targeted range of solvents for experimental verification.

Caption: Predicted solubility based on molecular features.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4][6] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Recommended Solvents for Testing

The following table outlines a suggested list of common laboratory solvents, categorized by their properties, to build a comprehensive solubility profile.

| Solvent Category | Solvent | Rationale |

| Polar Protic | Water (pH 7.4 Buffer) | Establishes baseline aqueous and physiological solubility. |

| Methanol | Polar protic solvent, capable of strong hydrogen bonding. | |

| Ethanol | Slightly less polar than methanol, common in formulations. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, excellent for dissolving a wide range of compounds. |

| Acetonitrile (ACN) | Medium polarity, common HPLC solvent. | |

| Acetone | Common laboratory solvent with moderate polarity. | |

| Non-Polar | Dichloromethane (DCM) | A slightly polar chlorinated solvent. |

| Toluene | Aromatic, non-polar solvent. | |

| n-Hexane | Aliphatic, highly non-polar solvent. |

Detailed Protocol: Shake-Flask Method

This protocol describes a self-validating system to ensure equilibrium is reached and the measurement is accurate.

Materials and Equipment:

-

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine to a series of labeled glass vials. An excess is critical; a good starting point is ~10 mg.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Initial Mixing: Tightly cap the vials and vortex for 60 seconds to ensure the solid is well-suspended and wetted.

-

Equilibration: Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period to allow the system to reach equilibrium. A self-validating approach is to pull time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[4]

-

Phase Separation: After the desired incubation time, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Dilution: The saturated solution will likely need to be diluted with the mobile phase to fall within the linear range of the analytical method. Perform an accurate, documented dilution (e.g., 100-fold).

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC method (details in Section 3).

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.